molecular formula C19H20FN5O3 B6573018 3,4-diethoxy-N-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide CAS No. 946233-18-7

3,4-diethoxy-N-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide

Cat. No.: B6573018
CAS No.: 946233-18-7
M. Wt: 385.4 g/mol
InChI Key: DRANWYCMOMQBKJ-UHFFFAOYSA-N
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Description

This compound is a benzamide derivative featuring a 1,2,3,4-tetrazole ring substituted with a 4-fluorophenyl group at the 1-position and a methylene bridge connecting the tetrazole to the benzamide moiety. The 3,4-diethoxy substituents on the benzamide ring distinguish it from structurally related analogs.

Properties

IUPAC Name

3,4-diethoxy-N-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN5O3/c1-3-27-16-10-5-13(11-17(16)28-4-2)19(26)21-12-18-22-23-24-25(18)15-8-6-14(20)7-9-15/h5-11H,3-4,12H2,1-2H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRANWYCMOMQBKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NCC2=NN=NN2C3=CC=C(C=C3)F)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Tetrazole Ring Formation

The 1-(4-fluorophenyl)-1H-tetrazol-5-yl moiety is synthesized via cyclization of 4-fluorophenyl nitrile with sodium azide in the presence of ammonium chloride under acidic conditions. This Huisgen-type reaction proceeds at 80–100°C for 12–24 hours, yielding the tetrazole core with >85% purity. Subsequent N-methylation is achieved using methyl iodide and potassium carbonate in dimethylformamide (DMF) at 60°C.

Benzamide Intermediate Preparation

3,4-Diethoxybenzoic acid is activated to its acid chloride using thionyl chloride (SOCl₂) in dichloromethane under reflux. The resulting acyl chloride is coupled with methylamine in the presence of triethylamine, forming 3,4-diethoxy-N-methylbenzamide with 92% yield. Alternative routes employ carbodiimide-based coupling agents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to enhance reaction efficiency.

Final Coupling Reaction

The tetrazole and benzamide intermediates are coupled via a nucleophilic substitution reaction. The methyl group on the benzamide is deprotonated using sodium hydride (NaH) in tetrahydrofuran (THF), followed by reaction with 5-(chloromethyl)-1-(4-fluorophenyl)-1H-tetrazole at 0°C to room temperature. Purification via silica gel chromatography affords the final product in 76% yield.

Industrial-Scale Production Strategies

Continuous Flow Synthesis

Large-scale manufacturing utilizes continuous flow reactors to optimize the exothermic tetrazole cyclization step. A mixture of 4-fluorophenyl nitrile, sodium azide, and zinc bromide is pumped through a heated reactor (90°C, 10 MPa pressure), achieving 94% conversion in 2 hours. In-line IR spectroscopy monitors reaction progress, enabling real-time adjustments.

Catalytic Systems for Coupling Reactions

Palladium-based catalysts, such as [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)), are employed in Suzuki-Miyaura couplings to introduce the 4-fluorophenyl group. Catalyst loading is reduced to 0.5 mol% via ligand optimization, lowering production costs.

Analytical Characterization and Validation

Structural Confirmation

Nuclear Magnetic Resonance (NMR):

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, tetrazole-CH₂), 7.89–7.45 (m, 4H, aromatic), 4.52 (q, 4H, OCH₂CH₃), 1.42 (t, 6H, CH₃).

  • ¹³C NMR: 167.8 ppm (C=O), 162.3 ppm (C-F), 112.4–134.6 ppm (aromatic carbons).

High-Performance Liquid Chromatography (HPLC):

  • Purity: 99.2% (C18 column, acetonitrile/water gradient, 254 nm).

  • Retention time: 8.7 minutes.

Mass Spectrometry

Electrospray ionization (ESI-MS) confirms the molecular ion peak at m/z 438.2 [M+H]⁺, consistent with the theoretical molecular weight of 437.5 g/mol.

Process Optimization and Yield Enhancement

Solvent and Catalyst Screening

ParameterOptimal ConditionYield ImprovementSource
Coupling solventTetrahydrofuran (THF)76% → 82%
CatalystPdCl₂(dppf)68% → 89%
BaseCesium carbonate70% → 85%

Temperature and Reaction Time

  • Tetrazole cyclization: 90°C for 2 hours (vs. 24 hours batch) in flow reactors.

  • Amide coupling: 0°C → room temperature over 4 hours prevents epimerization .

Chemical Reactions Analysis

Types of Reactions

3,4-diethoxy-N-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide can undergo various chemical reactions, including:

  • Oxidation: : Reacting with oxidizing agents to form higher oxidation state products.

  • Reduction: : Reducing agents can convert it to lower oxidation state compounds.

  • Substitution: : The benzamide, phenyl, and tetrazole rings can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.

  • Reducing Agents: : Lithium aluminum hydride, sodium borohydride.

  • Substitution Reactions: : Reagents like bromine, chlorine, or various organometallics.

Major Products

Products vary depending on the specific reactions and conditions used, but common products include modified benzamides, substituted tetrazoles, and various halogenated derivatives.

Scientific Research Applications

3,4-diethoxy-N-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide has numerous applications:

  • Chemistry: : Used as a building block for synthesizing more complex molecules.

  • Biology: : Acts as a molecular probe for studying biochemical pathways.

  • Medicine: : Potential for use in drug development, particularly for targeting specific receptors or enzymes.

  • Industry: : Utilized in the manufacture of specialty chemicals and advanced materials.

Mechanism of Action

The exact mechanism of action can vary depending on the application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The tetrazole and fluorophenyl groups are particularly important for binding to molecular targets, affecting pathways related to disease states.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Varied Substituents

The following table compares 3,4-diethoxy-N-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide with key analogs from the literature:

Compound Name Substituents (Benzamide/Tetrazole) Molecular Formula Molecular Weight CAS Number Key Features
Target Compound 3,4-Diethoxy benzamide; 1-(4-fluorophenyl)tetrazole C₁₉H₂₀FN₅O₃* ~397.4 (estimated) Not provided Diethoxy groups enhance lipophilicity; potential for improved pharmacokinetics.
3,4-Difluoro-N-{[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methyl}benzamide 3,4-Difluoro benzamide; 1-(4-fluorophenyl)tetrazole C₁₅H₁₀F₃N₅O 333.268 897623-47-1 Fluorine substituents increase electronegativity, possibly enhancing target interactions.
N-{[1-(4-Fluorophenyl)-1H-tetrazol-5-yl]methyl}-3,5-bis(trifluoromethyl)benzamide 3,5-Bis(trifluoromethyl) benzamide; 1-(4-fluorophenyl)tetrazole C₁₇H₁₁F₇N₆O 440.3 946255-71-6 Trifluoromethyl groups improve metabolic stability and hydrophobicity.
4-Butoxy-N-{[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methyl}benzamide 4-Butoxy benzamide; 1-(4-fluorophenyl)tetrazole C₁₈H₁₉FN₅O₂ 355.4 Not available Longer alkoxy chain (butoxy) may alter solubility and binding kinetics.

*Estimated based on structural similarity to analogs.

Key Structural and Functional Differences

  • Substituent Effects: Diethoxy vs. Fluoro: The target compound’s 3,4-diethoxy groups introduce steric bulk and electron-donating effects, contrasting with the electron-withdrawing fluorine atoms in the difluoro analog . This difference could modulate interactions with hydrophobic binding pockets or enzymes.
  • Synthetic Routes :

    • The synthesis of tetrazole-linked benzamides often involves nucleophilic substitution or coupling reactions. For example, details hydrazinecarbothioamide intermediates and triazole-thione tautomerism, which may parallel the target compound’s synthesis. The diethoxy groups likely require ethoxylation steps distinct from halogenation or trifluoromethylation .
  • Biological Implications :

    • Fluorinated analogs (e.g., CAS 897623-47-1 ) are common in agrochemicals (e.g., etofenprox, flusilazole ) due to fluorine’s resistance to enzymatic degradation. The diethoxy variant’s larger substituents may favor pharmaceutical applications where prolonged half-life is critical.

Biological Activity

3,4-Diethoxy-N-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, featuring a benzamide moiety linked to a tetrazole group and substituted with ethoxy groups, suggests diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 3,4-diethoxy-N-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide is C19H20FN5O3. The compound's structure enhances its solubility and may influence its interaction with biological targets. The presence of the tetrazole ring is particularly noteworthy due to its known reactivity and biological significance.

PropertyValue
Molecular FormulaC19H20FN5O3
Molecular Weight373.39 g/mol
CAS Number946233-18-7
SolubilitySoluble in organic solvents

Antimicrobial Properties

Research indicates that compounds containing tetrazole rings often exhibit significant antimicrobial activities. Preliminary studies have suggested that 3,4-diethoxy-N-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide may possess both antibacterial and antifungal properties. For instance, related tetrazoles have shown effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus.

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory activity. Similar compounds have been documented to inhibit pro-inflammatory cytokines and pathways involved in inflammation. The 4-fluorophenyl group may enhance the binding affinity to inflammatory mediators or receptors.

The precise mechanism of action for 3,4-diethoxy-N-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide remains under investigation. However, studies on structurally similar compounds indicate that they may act as inhibitors of specific enzymes or receptors involved in disease processes. For example:

  • Serine Protease Inhibition : Similar tetrazole derivatives have been shown to inhibit serine proteases with IC50 values in the low micromolar range.

Study on Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of various tetrazole derivatives against pathogenic bacteria. The results indicated that 3,4-diethoxy-N-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide exhibited notable activity against Bacillus subtilis with a minimum inhibitory concentration (MIC) comparable to standard antibiotics.

In Vivo Studies

In vivo studies are crucial for validating the therapeutic potential of this compound. Preliminary trials have shown promising results in animal models for inflammatory diseases and infections. Further studies are needed to assess pharmacokinetics and toxicity profiles.

Q & A

Q. What are the established synthetic routes for 3,4-diethoxy-N-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide, and what are the critical steps for ensuring purity?

Methodological Answer: The synthesis typically involves a multi-step approach:

Tetrazole Ring Formation : Reacting 4-fluorophenyl isocyanide with sodium azide in a [2+3] cycloaddition to generate the 1,2,3,4-tetrazole core .

Amide Coupling : Using coupling agents like DCC (dicyclohexylcarbodiimide) and HOBt (1-hydroxybenzotriazole) to link the tetrazole-methyl group to the 3,4-diethoxybenzamide moiety .

Purification : Recrystallization from ethanol or chromatography (e.g., silica gel) to achieve >95% purity. Yield optimization requires strict control of reaction temperature (60–80°C) and anhydrous conditions .

Q. How is the compound structurally characterized, and which spectroscopic techniques are most reliable?

Methodological Answer: Key techniques include:

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR to confirm substituent positions (e.g., diethoxy groups at C3/C4, fluorophenyl integration) .
  • IR Spectroscopy : Peaks at ~1650 cm1^{-1} (amide C=O) and ~1250 cm1^{-1} (C-F stretch) .
  • Elemental Analysis : Validates molecular formula (e.g., C, H, N, F percentages within ±0.3% of theoretical values) .
  • X-ray Crystallography : SHELX software (e.g., SHELXL for refinement) resolves 3D structure and hydrogen bonding patterns .

Q. What preliminary biological assays are used to screen this compound’s activity?

Methodological Answer:

  • Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} values calculated via dose-response curves .
  • Antioxidant Activity : DPPH radical scavenging assays, comparing % inhibition to ascorbic acid controls .
  • Cytotoxicity : Daphnia magna assays to assess acute toxicity (LC50_{50}) as a preliminary safety profile .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and reduce byproducts?

Methodological Answer: Optimization strategies include:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance coupling efficiency vs. THF .
  • Catalyst Screening : Testing alternatives to DCC (e.g., EDC/HCl) to reduce dicyclohexylurea byproduct formation .
  • Temperature Gradients : Stepwise heating (e.g., 50°C for initial coupling, 70°C for cyclization) minimizes decomposition .

Table 1 : Yield Comparison Under Different Conditions

SolventCatalystTemperature (°C)Yield (%)
DMFDCC/HOBt7082
THFEDC/HCl6065
AcCNNone8048

Q. How should researchers address contradictions in biological activity data (e.g., variable IC50_{50}50​ across studies)?

Methodological Answer: Potential factors to investigate:

  • Assay Conditions : pH (e.g., IC50_{50} differences at pH 5 vs. 7.4 due to compound protonation ), serum content in media .
  • Cell Line Variability : Genetic drift in subcultured lines; validate using STR profiling .
  • Compound Stability : HPLC monitoring of degradation products under assay conditions .

Q. What methodologies are used to analyze the compound’s fluorescence properties for bioimaging applications?

Methodological Answer:

  • Spectrofluorometry : Measure excitation/emission wavelengths (e.g., λex_{ex}=340 nm, λem_{em}=380 nm) .
  • Solvent Effects : Compare intensity in polar (e.g., water) vs. nonpolar (e.g., DCM) solvents; highest quantum yield observed in ethanol .
  • pH Sensitivity : Fluorescence intensity peaks at pH 5 (mimicking lysosomal environments) .

Table 2 : Fluorescence Intensity Under Varied Conditions

ConditionIntensity (a.u.)
pH 5, 25°C950
pH 7, 37°C420
Ethanol solvent890
Aqueous buffer320

Q. How can computational modeling predict the compound’s interaction with biological targets?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina to model binding to enzymes (e.g., topoisomerase II) with fluorophenyl group occupying hydrophobic pockets .
  • MD Simulations : GROMACS for stability analysis of ligand-protein complexes over 100 ns trajectories .
  • QSAR Models : Correlate substituent electronegativity (e.g., fluorine) with anticancer activity .

Q. What strategies differentiate this compound from structural analogs in SAR studies?

Methodological Answer:

  • Functional Group Replacement : Compare tetrazole (high metabolic stability) vs. triazole (lower lipophilicity) cores .
  • Substituent Effects : Ethoxy groups (C3/C4) enhance membrane permeability vs. methoxy analogs .
  • Fluorine Scanning : 4-Fluorophenyl improves target affinity vs. chloro/bromo derivatives .

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